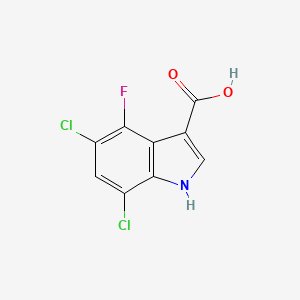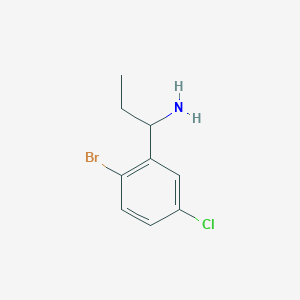
((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3,4-Dioxo-3,4-dihydronaphthalen-1-yl)oxy)methyl acetate: is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring fused to a quinone moiety, with an acetate group attached via an oxy-methyl linkage
准备方法
合成路线和反应条件: ((3,4-二氧代-3,4-二氢萘-1-基)氧基)甲基乙酸酯的合成通常涉及在催化剂存在下,1,4-萘醌与乙酸酐的反应。反应通过亲电芳香取代机理进行,其中乙酸酯基团在萘醌环的 1 位引入。
工业生产方法: 该化合物的工业生产可能涉及使用类似合成路线的大规模间歇反应。反应条件经过优化以确保高产率和纯度,通常涉及控制温度和压力条件,以及使用溶剂以促进反应。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将醌部分转化为氢醌结构。
取代: 通过亲核取代反应,乙酸酯基团可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产品:
氧化: 具有额外的含氧官能团的氧化衍生物。
还原: 氢醌衍生物。
取代: 具有取代乙酸酯基团的各种官能团的化合物。
科学研究应用
化学: 该化合物用作合成更复杂有机分子的中间体。其反应性使其成为有机合成中的宝贵构建块。
生物学: 在生物学研究中,((3,4-二氧代-3,4-二氢萘-1-基)氧基)甲基乙酸酯因其作为酶抑制剂的潜力而被研究,特别是在涉及醌还原酶的途径中。
医学: 该化合物在临床前研究中显示出作为潜在抗癌剂的希望,因为它能够诱导癌细胞凋亡。
工业: 在工业部门,它用于生产染料和颜料,以及某些药物的制剂。
作用机制
((3,4-二氧代-3,4-二氢萘-1-基)氧基)甲基乙酸酯的作用机制涉及其与细胞酶和蛋白质的相互作用。该化合物可以作为醌还原酶的抑制剂,导致活性氧 (ROS) 的积累并诱导癌细胞凋亡。分子靶标包括参与氧化应激反应途径的各种蛋白质。
相似化合物的比较
类似化合物:
萘醌: 共享醌部分,但缺少乙酸酯基团。
氢醌: 萘醌的还原形式。
甲萘醌: 萘醌的合成衍生物,在 2 位具有甲基。
独特性: ((3,4-二氧代-3,4-二氢萘-1-基)氧基)甲基乙酸酯因乙酸酯基团的存在而独一无二,乙酸酯基团赋予其独特的化学性质和反应性。这使其成为有机合成中的通用中间体和潜在的治疗剂。
属性
分子式 |
C13H10O5 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC 名称 |
(3,4-dioxonaphthalen-1-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H10O5/c1-8(14)17-7-18-12-6-11(15)13(16)10-5-3-2-4-9(10)12/h2-6H,7H2,1H3 |
InChI 键 |
BRFKIRXHHVTVOF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
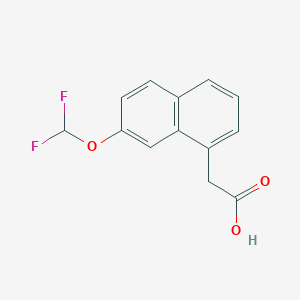
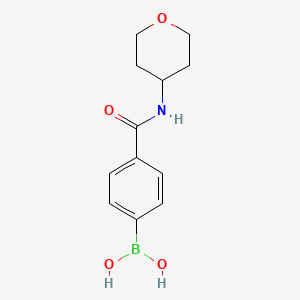

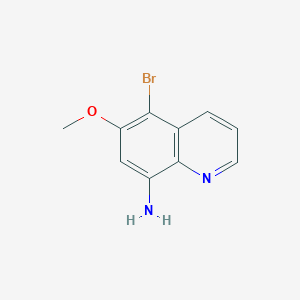
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
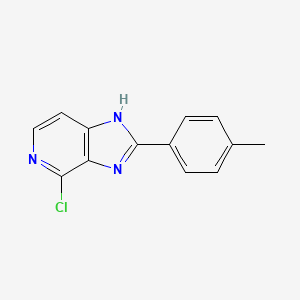
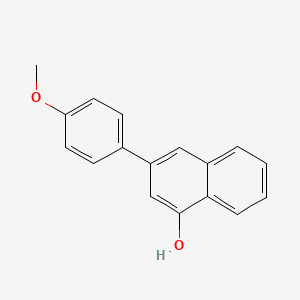
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
